molecular formula C13H18N2O3 B2718320 Benzyl N-[(isopropylcarbamoyl)methyl]carbamate CAS No. 78639-46-0

Benzyl N-[(isopropylcarbamoyl)methyl]carbamate

Cat. No.: B2718320
CAS No.: 78639-46-0
M. Wt: 250.298
InChI Key: IXUOEOAXHYIKHZ-UHFFFAOYSA-N
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Description

Benzyl N-[(isopropylcarbamoyl)methyl]carbamate is a chemical compound with the molecular formula C13H18N2O3 and a molecular weight of 250.3 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of Benzyl N-[(isopropylcarbamoyl)methyl]carbamate can be achieved through several routes. One common method involves the reaction of benzyl chloroformate with isopropylamine, followed by the addition of methyl isocyanate . This reaction typically requires mild conditions and can be carried out at room temperature. Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Benzyl N-[(isopropylcarbamoyl)methyl]carbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce benzyl N-[(isopropylcarbamoyl)methyl]amine .

Scientific Research Applications

Benzyl N-[(isopropylcarbamoyl)methyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl N-[(isopropylcarbamoyl)methyl]carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Benzyl N-[(isopropylcarbamoyl)methyl]carbamate can be compared with other carbamate compounds, such as:

  • Methyl N-[(isopropylcarbamoyl)methyl]carbamate
  • Ethyl N-[(isopropylcarbamoyl)methyl]carbamate
  • Propyl N-[(isopropylcarbamoyl)methyl]carbamate

These compounds share similar structures but differ in their alkyl groups. This compound is unique due to its benzyl group, which can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

benzyl N-[2-oxo-2-(propan-2-ylamino)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-10(2)15-12(16)8-14-13(17)18-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUOEOAXHYIKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of N-Cbz-glycine (20.9 g, 100 mmol) in THF (400 mL) at 0° C. was added N-methylmorpholine (NMM) (12.1 mL, 110 mmol) and i-butylchloroformate (13 mL, 100 mmol). The resultant mixture was stirred at 0° C. for 2 min and then i-propylamine (9.4 mL, 110 mmol) was added. The reaction mixture was warmed to room temperature and stirred at this temperature for 16 h. The mixture was filtered through a pad of Celite and concentrated in vacuo. The crude residue was dissolved in ethyl acetate (500 mL) and washed with 1 N HCl (aq.) (1×100 mL), sat. NaHCO3 (aq.) (1×100 mL) and brine (1×100 mL). The organic layer was dried (MgSO4), filtered and concentrated in vacuo to afford (isopropylcarbamoylmethyl)carbamic acid benzyl ester (24.5 g, 98 mmol, 98%) as a white solid which was used without further purification in the next reaction.
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
12.1 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.4 mL
Type
reactant
Reaction Step Three

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